

Dapagliflozin vs. Comparators: Efficacy & Safety

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Compound Focus: Dapagliflozin

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The tables below summarize key efficacy and safety data for **dapagliflozin** from major clinical trials and real-world studies.

Renal and Cardiovascular Efficacy

Trial / Study Name	Patient Population	Comparator	Key Efficacy Outcomes (Hazard Ratio [HR] or Mean Change)
DAPA-CKD [1]	CKD (with/without T2D); eGFR 25-75 mL/min/1.73 m ² ; UACR 200-5000 mg/g	Placebo	Primary composite (sustained eGFR decline ≥50%, ESKD, kidney/CV death): HR 0.61 (95% CI 0.51, 0.72); Consistent across normoglycemia, prediabetes, and T2D subgroups [1].
DARWIN-T2D (Real-World) [2]	T2D in routine clinical practice	GLP-1 RAs, DPP-4 inhibitors, gliclazide	Median AER reduction: -37% with dapagliflozin vs. no significant change with comparators (adjusted difference: -26.4 mg/g) [2].
DECLARE-TIMI 58 [3]	T2D with established CVD or multiple risk factors	Placebo	Reduction in hospitalization for heart failure (HHF): HR 0.73 (95% CI 0.61, 0.88) [3].

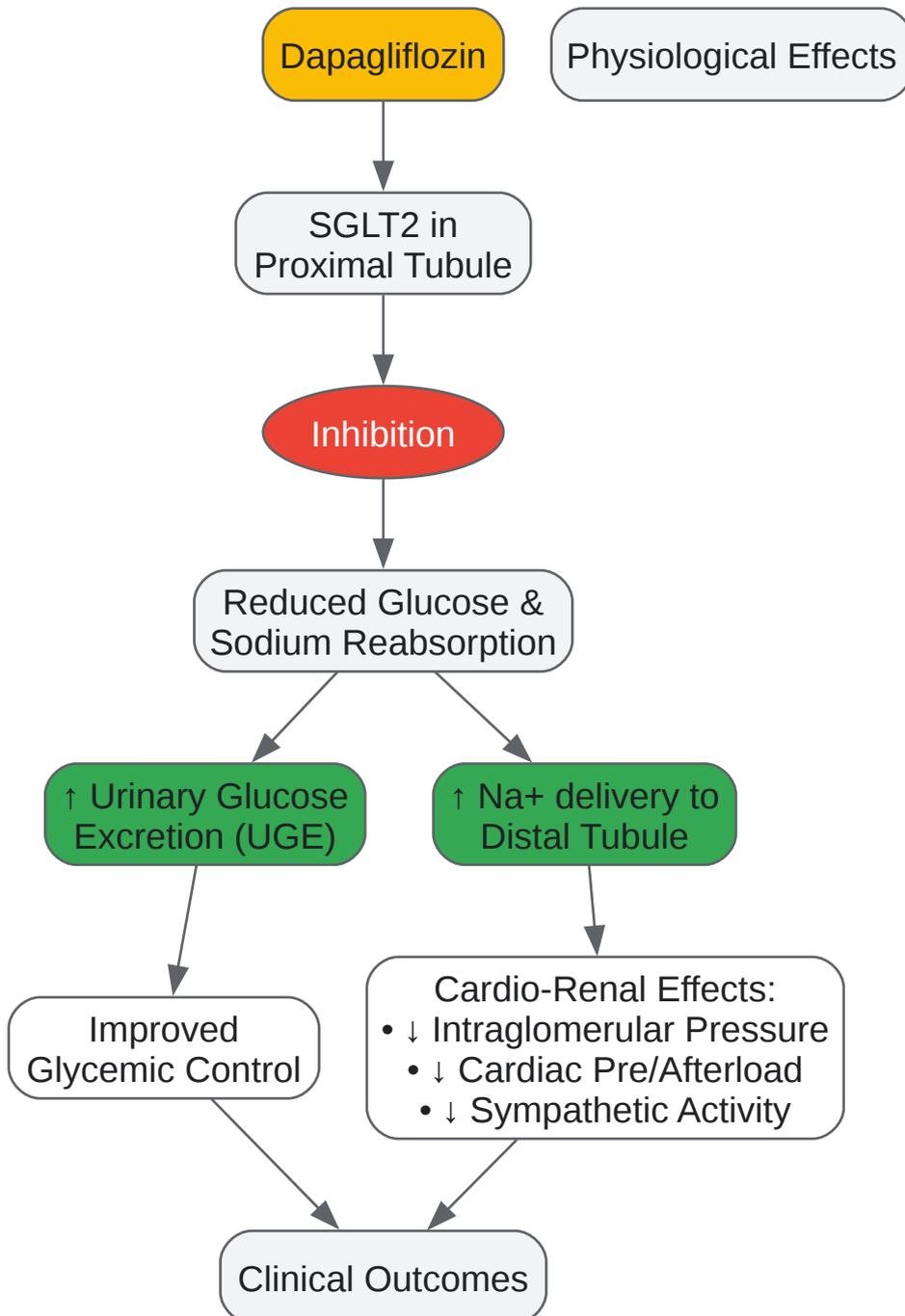
Trial / Study Name	Patient Population	Comparator	Key Efficacy Outcomes (Hazard Ratio [HR] or Mean Change)
DAPA-HF [3]	Heart Failure with Reduced Ejection Fraction (with/without T2D)	Placebo	Reduction in CV death or HHF: HR 0.74 (95% CI 0.65, 0.85) [3].

Safety Profile Overview

Safety Outcome	Findings in Dapagliflozin vs. Control Groups
Genital Infections	More frequent with dapagliflozin (5.5%) vs. placebo (0.6%) in a 24-week pooled analysis [4].
Renal Function AEs	Reported in 3.2% (dapagliflozin) vs. 1.8% (placebo); most common was decreased creatinine clearance (1.1% vs. 0.7%) [4].
Hypoglycemia	Balanced with placebo, but risk increases when co-administered with insulin or insulin secretagogues [4] [3].
Volume Depletion	Balanced with placebo in pooled analyses; patients with eGFR <60 mL/min/1.73 m ² , the elderly, or on loop diuretics may be at increased risk [4] [3].
Diabetic Ketoacidosis (DKA)	Rare; estimated incidence of DKA/ketonuria was 0.03% in a large pooled analysis [4].
Lower Limb Amputation	No increased risk observed; 0.1% in both dapagliflozin and control groups [4].
UTI and Pyelonephritis	Overall UTI incidence was balanced with placebo, but serious events (urosepsis, pyelonephritis) have been reported [4] [3].
Comparative Safety	A real-world study found no significant safety differences between dapagliflozin and empagliflozin [5].

Mechanism of Action and Experimental Protocols

Mechanism of Action Dapagliflozin is a highly selective, reversible **sodium-glucose cotransporter 2 (SGLT2) inhibitor** [6]. SGLT2 is responsible for the majority (~90%) of glucose reabsorption in the proximal tubule of the nephron [7]. Its mechanism can be visualized as follows:



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Detailed Experimental Protocols The robust data for **dapagliflozin** comes from several types of studies, each with a specific design and patient population.

- **Large-Scale Cardiovascular and Renal Outcome Trials (CVOTs)**

- **Purpose:** To demonstrate long-term effects on major clinical endpoints beyond glucose control, as required by regulatory agencies [2].
- **Examples:** DAPA-CKD, DECLARE-TIMI 58, DAPA-HF [1] [3].
- **Typical Design:**
 - **Type:** Multicenter, randomized, double-blind, placebo-controlled.
 - **Population:** Thousands of patients with specific high-risk conditions (e.g., T2D and CVD, CKD, HF).
 - **Duration:** Several years (e.g., median 2.4 years in DAPA-CKD, 4.2 years in DECLARE-TIMI 58).
 - **Primary Endpoints:** Composite outcomes (e.g., CV death/HHF, sustained eGFR decline/ESKD/kidney death).
 - **Analysis:** Time-to-event analysis using Cox proportional hazards models.

- **Real-World Evidence (RWE) Studies**

- **Purpose:** To complement RCTs by assessing effectiveness and safety in routine clinical practice across broader patient populations [2].
- **Example:** The DARWIN-T2D retrospective study [2].
- **Typical Design:**
 - **Type:** Retrospective, observational cohort study.
 - **Data Source:** Electronic health records from outpatient clinics.
 - **Population:** Patients prescribed the drug in real-world settings, often with channelling bias (e.g., **dapagliflozin** initially prescribed to younger, more obese patients with poorer glucose control) [2].
 - **Endpoints:** Changes in routine measures (e.g., AER, eGFR, HbA1c) at follow-up.
 - **Analysis:** Statistical adjustment for confounders (e.g., multiple regression, multiple imputation).

- **Pooled Safety Analyses**

- **Purpose:** To precisely characterize the incidence of rare adverse events by analyzing data from multiple trials [4].
- **Example:** A pooled analysis of 13 placebo-controlled trials (up to 24 weeks) and 30 trials (for amputation risk) [4].
- **Typical Design:**
 - **Data Source:** Pooled individual patient data from a clinical trial program.

- **Analysis:** Descriptive statistics to report incidence rates of adverse events, identified using predefined medical dictionaries (MedDRA terms) [4].

Conclusion for Professionals

The body of evidence confirms that **dapagliflozin** provides significant cardio-renal protective effects across a spectrum of patients, including those with T2D, CKD, and heart failure. These benefits are consistent across randomized controlled trials and real-world studies, and are mechanistically distinct from its glucose-lowering effect. Its safety profile is well-defined, with a higher risk of genital infections but no increased risk of amputations, fractures, or acute kidney injury compared to placebo, though rare serious events like DKA and Fournier's gangrene require vigilance.

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